N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trifluoroacetamido groups, which contribute to its high stability and reactivity. It is widely used in various scientific research fields due to its versatile chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,2-trifluoroacetamide with phenoxyphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE involves its interaction with various molecular targets. The trifluoroacetamido groups play a crucial role in its reactivity, allowing it to form stable complexes with different substrates. The compound can modulate specific pathways by binding to active sites on enzymes or receptors, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE include:
2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamido groups.
2,2,2-Trifluoro-N,N-dimethylacetamide: Another trifluoroacetamide derivative with different substituents.
Uniqueness
The uniqueness of 2,2,2-TRIFLUORO-N-(4-{4-[4-(2,2,2-TRIFLUOROACETAMIDO)PHENOXY]PHENOXY}PHENYL)ACETAMIDE lies in its complex structure, which provides a higher degree of reactivity and stability compared to simpler trifluoroacetamide derivatives. This makes it a valuable compound for various advanced applications in research and industry .
Eigenschaften
Molekularformel |
C22H14F6N2O4 |
---|---|
Molekulargewicht |
484.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[4-[4-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H14F6N2O4/c23-21(24,25)19(31)29-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)30-20(32)22(26,27)28/h1-12H,(H,29,31)(H,30,32) |
InChI-Schlüssel |
DXZUYLXVMRUHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.